![molecular formula C12H14N6O2 B2762219 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-1,2,4-triazole-3-carboxamide CAS No. 2034304-02-2](/img/structure/B2762219.png)
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-1,2,4-triazole-3-carboxamide
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Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C12H14N6O2 and its molecular weight is 274.284. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-1,2,4-triazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-1,2,4-triazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Antitumor Agents Synthesis : One research avenue involves the synthesis of compounds with potential antitumor properties, such as imidazotetrazines, which have shown curative activity against certain leukemia types through their prodrug modifications (Stevens et al., 1984)[https://consensus.app/papers/antitumor-imidazotetrazines-synthesis-chemistry-stevens/e7f5befcbca45f97a59920226826e0cb/?utm_source=chatgpt].
Hybrid Molecules Development : Scientists have also focused on creating hybrid molecules containing different heterocyclic cores, demonstrating antimicrobial, antilipase, and antiurease activities. This underscores the potential for developing compounds targeting a range of biological targets (Başoğlu et al., 2013)[https://consensus.app/papers/microwaveassisted-synthesis-molecules-containing-acid-başoğlu/44fc845c6faa5d04b8c188ec06328045/?utm_source=chatgpt].
Mannich Reaction Utilization : The Mannich reaction is a pivotal step in synthesizing triazol-3-one derivatives, illustrating the versatility of combining different chemical entities to explore antimicrobial activity (Fandaklı et al., 2012)[https://consensus.app/papers/reduction-mannich-reaction-activity-evaluation-fandaklı/ae0c261b1baa532083ce5cc271c687c4/?utm_source=chatgpt].
Biological Activities Exploration
Antimicrobial Activity : Research into pyridazine derivatives and related compounds has led to the discovery of molecules with antimicrobial properties, highlighting the importance of structural modification in enhancing biological activity (El-Mariah et al., 2006)[https://consensus.app/papers/pyridazine-derivatives-related-compounds-part-synthesis-elmariah/c5a35313f4ca5b2b8fb7ebaad5efe2df/?utm_source=chatgpt].
Antitumor and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized for evaluation as anticancer and anti-5-lipoxygenase agents, demonstrating the chemical versatility in targeting different disease pathways (Rahmouni et al., 2016)[https://consensus.app/papers/synthesis-evaluation-novel-pyrazolopyrimidines-rahmouni/32f31ad28de35e1d951c558680ed39b6/?utm_source=chatgpt].
properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1H-1,2,4-triazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O2/c19-10-4-3-9(8-1-2-8)17-18(10)6-5-13-12(20)11-14-7-15-16-11/h3-4,7-8H,1-2,5-6H2,(H,13,20)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLDCMCCVLPNQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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